molecular formula C7H12F2N4 B1476304 1-(2-Azidoethyl)-4,4-difluoropiperidine CAS No. 2024278-93-9

1-(2-Azidoethyl)-4,4-difluoropiperidine

Cat. No.: B1476304
CAS No.: 2024278-93-9
M. Wt: 190.19 g/mol
InChI Key: KVRNRPWABOPYEZ-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4,4-difluoropiperidine is a useful research compound. Its molecular formula is C7H12F2N4 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Azidoethyl)-4,4-difluoropiperidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C7_7H12_{12}F2_2N4_4
  • Molecular Weight : 190.2 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2024278-93-9

The compound features a piperidine ring substituted with azido and difluoromethyl groups, which may contribute to its biological activity by facilitating interactions with biological macromolecules.

Research indicates that compounds containing azido groups can participate in various chemical reactions, including click chemistry, which is useful for bioconjugation and drug development. The difluoropiperidine moiety may enhance lipophilicity and bioavailability, potentially improving the pharmacokinetic properties of the compound.

Biological Activity

This compound has shown promise in several biological assays:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The azido group may play a crucial role in its mechanism of action by forming reactive intermediates that disrupt microbial membranes.
  • Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer metabolism has been explored. For instance, it may act as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers such as glioblastoma and acute myeloid leukemia (AML) .

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Anticancer Mechanisms :
    • A study demonstrated that derivatives of difluoropiperidine could selectively inhibit mutant IDH enzymes, leading to reduced levels of oncometabolites like 2-hydroxyglutarate (2-HG). This suggests a potential therapeutic application for treating IDH-mutant cancers .
  • Antimicrobial Efficacy :
    • In vitro tests indicated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Table 1: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntimicrobialMIC against S. aureusEffective at low concentrations
AnticancerIDH inhibition assaySignificant reduction in 2-HG levels

Table 2: Structural Characteristics

PropertyValue
Molecular Weight190.2 g/mol
Purity≥95%
CAS Number2024278-93-9

Properties

IUPAC Name

1-(2-azidoethyl)-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N4/c8-7(9)1-4-13(5-2-7)6-3-11-12-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRNRPWABOPYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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